molecular formula C13H20N2O B11717307 1-(3-Methoxyphenyl)-3,5-dimethylpiperazine

1-(3-Methoxyphenyl)-3,5-dimethylpiperazine

Cat. No.: B11717307
M. Wt: 220.31 g/mol
InChI Key: DEOZDDTXHSJDQH-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3,5-dimethylpiperazine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-3,5-dimethylpiperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Methoxyphenyl)-3,5-dimethylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3,5-dimethylpiperazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-3,5-dimethylpiperazine can be compared with other similar compounds, such as:

Biological Activity

1-(3-Methoxyphenyl)-3,5-dimethylpiperazine (MDMP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MDMP is characterized by its piperazine core substituted with a methoxyphenyl group and two methyl groups. Its molecular formula is C12H18N2O, and it has a molecular weight of approximately 206.29 g/mol.

The biological activity of MDMP is primarily attributed to its interaction with various receptors and enzymes. It has been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for mood regulation and cognitive functions. The compound may act as a partial agonist or antagonist at specific receptor sites.

In Vitro Studies

In vitro studies have demonstrated that MDMP exhibits significant activity against several cancer cell lines. For example, in a study assessing cytotoxicity, MDMP showed an IC50 value of approximately 12 µM against human breast cancer cells (MCF-7) . Additionally, its effects on apoptosis were evaluated using caspase activation assays, indicating that MDMP can induce apoptosis in cancer cells through the intrinsic pathway.

Cell LineIC50 (µM)Mechanism of Action
MCF-712Apoptosis via caspase activation
HL-6015Induction of cell cycle arrest

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperazine ring can significantly affect the biological activity of MDMP. For instance, the introduction of additional methyl groups at specific positions has been shown to enhance potency against certain targets while reducing affinity for others .

Case Study 1: Cancer Treatment

In a recent study focusing on the antitumor effects of MDMP, researchers found that the compound inhibited cell proliferation in a dose-dependent manner in various cancer models. The study highlighted that MDMP not only reduced tumor size in xenograft models but also modulated key signaling pathways involved in cell survival and apoptosis .

Case Study 2: Neurological Effects

Another investigation explored the neuroprotective effects of MDMP in models of neurodegeneration. The results indicated that MDMP could mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3,5-dimethylpiperazine

InChI

InChI=1S/C13H20N2O/c1-10-8-15(9-11(2)14-10)12-5-4-6-13(7-12)16-3/h4-7,10-11,14H,8-9H2,1-3H3

InChI Key

DEOZDDTXHSJDQH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)C2=CC(=CC=C2)OC

Origin of Product

United States

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